![molecular formula C28H31NO3 B4294757 5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4294757.png)
5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as ABD-459, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoindoline-1,3-dione and has been shown to possess a range of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of 5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act as a modulator of cellular signaling pathways. Specifically, it has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in the regulation of cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione is its versatility as a research tool. Its fluorescent properties make it a valuable probe for imaging cellular structures, while its potential as a therapeutic agent makes it a promising candidate for drug development. However, its complex synthesis method and limited availability may present challenges for researchers looking to use it in their experiments.
Future Directions
Despite the promising results obtained from studies on 5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione, there is still much to be learned about its potential applications in scientific research. Some future directions for research on this compound include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for the treatment of a variety of diseases. Additionally, the use of 5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione in combination with other compounds may lead to the development of more effective treatments for a range of conditions.
Scientific Research Applications
5-(1-adamantyl)-2-(2-butoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. Some of the most promising areas of research include its use as a fluorescent probe for imaging cellular structures, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use as a tool for studying the mechanisms of cellular signaling.
properties
IUPAC Name |
5-(1-adamantyl)-2-(2-butoxyphenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-2-3-10-32-25-7-5-4-6-24(25)29-26(30)22-9-8-21(14-23(22)27(29)31)28-15-18-11-19(16-28)13-20(12-18)17-28/h4-9,14,18-20H,2-3,10-13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBRIPPULUNOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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